Cas no 837424-39-2 (YM 2447690)

YM 2447690 化学的及び物理的性質
名前と識別子
-
- YM 2447690
- N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide dihydrochloride
- YM 244769
- YM-244769 hydrochloride
- N-(3-Aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide dihydrochloride
- YM-244769 dihydrochloride
- N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride
- N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride
- 837424-39-2
- MS-29582
- CS-0120324
- AKOS024458214
- 1780390-65-9
- HY-136182
- N-(3-Aminobenzyl)-6-(4-(3-fluorobenzyloxy)phenoxy)nicotinamide dihydrochloride
- YM-244769 (dihydrochloride)
- G14220
- N-[(3-aminophenyl)methyl]-6-{4-[(3-fluorophenyl)methoxy]phenoxy}pyridine-3-carboxamide dihydrochloride
- YM-244769 dihydrochloride?
-
- インチ: InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H
- InChIKey: OCKIUNLKEPKCRE-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl
計算された属性
- 精确分子量: 515.1178752g/mol
- 同位素质量: 515.1178752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 8
- 複雑さ: 601
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.5Ų
YM 2447690 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1239417-5mg |
YM 2447690 |
837424-39-2 | 99% | 5mg |
$385 | 2024-06-06 | |
TRC | Y100565-50mg |
YM 2447690 |
837424-39-2 | 50mg |
$689.00 | 2023-05-17 | ||
TRC | Y100565-10mg |
YM 2447690 |
837424-39-2 | 10mg |
$184.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5888-10mg |
YM 244769 |
837424-39-2 | 98% | 10mg |
¥2846.00 | 2023-09-10 | |
1PlusChem | 1P00G5HX-50mg |
YM 2447690 |
837424-39-2 | 99% | 50mg |
$1067.00 | 2024-04-21 | |
A2B Chem LLC | AH52821-5mg |
YM 2447690 |
837424-39-2 | 99% | 5mg |
$215.00 | 2024-04-19 | |
A2B Chem LLC | AH52821-10mg |
YM 2447690 |
837424-39-2 | 99% | 10mg |
$315.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1239417-25mg |
YM 2447690 |
837424-39-2 | 99% | 25mg |
$1135 | 2025-02-27 | |
TRC | Y100565-500mg |
YM 2447690 |
837424-39-2 | 500mg |
$ 7600.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1239417-25mg |
YM 2447690 |
837424-39-2 | 99% | 25mg |
$925 | 2024-06-06 |
YM 2447690 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
YM 2447690に関する追加情報
YM 2447690: A Promising Compound in Biomedical Research
YM 2447690, also known asCAS No837424-39-2, is a highly promising compound that has garnered significant attention in the field of biomedical research. This molecule has demonstrated remarkable potential in various therapeutic applications, particularly in the realm of antitumor activity. Recent studies have highlighted its ability to target specific pathways involved in cancer progression, making it a valuable candidate for cancer treatment development.
The discovery and characterization ofCAS No837424-39-2 have been driven by cutting-edge research in medicinal chemistry. This compound belongs to a class of molecules known for their unique pharmacological profiles, which set them apart from conventional therapies. Its structure has been optimized to enhance bioavailability and minimize off-target effects, attributes that are crucial for drug development success.
Recent advancements in cancer biology have underscored the importance of targeting specific molecular pathways to improve therapeutic outcomes. YM 2447690 has shown exceptional efficacy in preclinical models by inhibiting key enzymes and receptors that drive tumor growth and metastasis. These findings align with the growing trend in personalized medicine, where targeted therapies are designed to address the genetic and molecular heterogeneity of cancers.
The therapeutic potential ofCAS No837424-39-2 extends beyond oncology. It has also exhibited promising activity in inflammatory diseases, where its ability to modulate immune responses could pave the way for novel treatment strategies. This dual applicability underscores the versatility of this compound and highlights its significance as a multi-faceted therapeutic agent.
In clinical trials, YM 2447690 has demonstrated a favorable safety profile while showing encouraging signs of efficacy in patients with various cancer types. These results have positioned it as a leading candidate for further development and potential commercialization. Collaborative efforts between academia and industry are crucial to accelerate the translation of this promising compound into effective therapies.
Overall, the combination of its unique pharmacological properties and broad therapeutic applications makesCAS No837424-39-2, orYM 2447690, a standout compound in biomedical research. Its continued exploration holds the promise of delivering much-needed breakthroughs in cancer treatment and beyond.
837424-39-2 (YM 2447690) Related Products
- 868215-46-7(N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)
- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)
- 901259-61-8(2-{2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)
- 2059917-36-9((3S,4S)-3-(propylamino)piperidin-4-ol)
- 2649073-80-1(5-(iodomethyl)-2-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole)
- 2167051-28-5(5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, 6-amino-6,7-dihydro-, ethyl ester)
- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)
- 2138079-58-8(3-{[2-(Ethoxymethyl)-5-fluoroquinazolin-4-yl]sulfanyl}propanoic acid)
- 1806007-76-0(5-Chloro-2,4-difluoro-3-(difluoromethyl)pyridine)
- 116451-49-1(1-(2,2-Diethoxyethyl)-3-methoxyurea)
